N-(furan-3-ylmethyl)-7-methoxy-N-(2-methoxyethyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(furan-3-ylmethyl)-7-methoxy-N-(2-methoxyethyl)benzofuran-2-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a furan ring, a benzofuran ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the furan and benzofuran rings, and the introduction of the methoxy and carboxamide groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), a benzofuran ring (a fused ring system consisting of a benzene ring and a furan ring), and a carboxamide group (consisting of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom) .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The furan ring, for example, is aromatic and might undergo electrophilic aromatic substitution reactions. The carboxamide group could be involved in various reactions, such as hydrolysis or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the furan and benzofuran rings might contribute to its aromaticity and potentially its stability. The methoxy groups and the carboxamide group could affect its polarity and solubility .Scientific Research Applications
Synthesis of Furan Derivatives
Furan derivatives, including those related to the specified compound, are synthesized through various innovative methods, contributing significantly to organic and medicinal chemistry. For example, the reaction between arenesulfonylacetic acids, arylglyoxals, and isocyanides affords novel furan derivatives, showcasing the versatility of furan compounds in synthetic chemistry (Bossio, Marcaccini, & Pepino, 1994). Similarly, efficient domino strategies have been developed for the synthesis of polyfunctionalized benzofuran-4(5H)-ones, highlighting the potential of these compounds in creating complex molecular structures with significant biological activities (Ma et al., 2014).
Biological Activities
Benzofuran derivatives, closely related to the specified molecule, have been investigated for their potential in treating cognitive disorders, showcasing the ability of these compounds to act as selective agonists for neuronal receptors (Mazurov et al., 2012). This reflects the broader applicability of furan and benzofuran derivatives in developing treatments for neurological conditions. Furthermore, furanyl derivatives from the red seaweed Gracilaria opuntia have shown pharmacological activities, including anti-inflammatory and antioxidative effects, in various in vitro models, illustrating the natural occurrence and therapeutic potential of furan-based compounds (Makkar & Chakraborty, 2018).
Future Directions
properties
IUPAC Name |
N-(furan-3-ylmethyl)-7-methoxy-N-(2-methoxyethyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-21-9-7-19(11-13-6-8-23-12-13)18(20)16-10-14-4-3-5-15(22-2)17(14)24-16/h3-6,8,10,12H,7,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNHRJVEPMCZTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)C2=CC3=C(O2)C(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-3-ylmethyl)-7-methoxy-N-(2-methoxyethyl)benzofuran-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.